molecular formula C29H28O B14605201 2-tert-Butyl-4-(triphenylmethyl)phenol CAS No. 60043-12-1

2-tert-Butyl-4-(triphenylmethyl)phenol

Cat. No.: B14605201
CAS No.: 60043-12-1
M. Wt: 392.5 g/mol
InChI Key: UYZPWQUQEPASMO-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-(triphenylmethyl)phenol is a phenolic compound characterized by a bulky triphenylmethyl group at the para position and a tert-butyl group at the ortho position relative to the hydroxyl group. This substitution pattern confers unique steric and electronic properties, making it distinct from simpler phenolic derivatives. The triphenylmethyl group is highly lipophilic and sterically demanding, which can influence solubility, stability, and reactivity. Such compounds are often explored for applications in antioxidants, polymer stabilizers, or bioactive agents due to the phenolic hydroxyl group's ability to scavenge free radicals .

Properties

CAS No.

60043-12-1

Molecular Formula

C29H28O

Molecular Weight

392.5 g/mol

IUPAC Name

2-tert-butyl-4-tritylphenol

InChI

InChI=1S/C29H28O/c1-28(2,3)26-21-25(19-20-27(26)30)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-21,30H,1-3H3

InChI Key

UYZPWQUQEPASMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-tert-Butyl-4-(triphenylmethyl)phenol typically involves the alkylation of phenol with tert-butyl and triphenylmethyl groups. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group . The triphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using triphenylmethyl chloride and a Lewis acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

2-tert-Butyl-4-(triphenylmethyl)phenol can undergo various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Substituent Effects
  • Triphenylmethyl Group (Target Compound): The triphenylmethyl group is electron-donating via hyperconjugation, reducing phenol acidity compared to nitro-substituted analogs. Its steric bulk hinders electrophilic substitution at the ortho position, favoring para substitution in reactions . Example: Para-triphenylmethylphenol forms preferentially in acid-catalyzed reactions due to steric protection of the ortho positions .
  • Trifluoromethylthio Group (4f: 2-tert-Butyl-4-(trifluoromethylthio)phenol): The -SCF₃ group is strongly electron-withdrawing, increasing phenol acidity. This enhances reactivity in electrophilic substitutions but reduces thermal stability compared to the target compound. Synthesized via trifluoromethylthiolation, yielding yellow/white solids with defined melting points (e.g., 4f: 89–91°C) .
  • Nitro Group (4-tert-Butyl-2-nitrophenol): The nitro group is highly electron-withdrawing, significantly increasing acidity (pKa ~4–5). This makes it suitable for industrial applications like dyes or agrochemical intermediates but less effective as an antioxidant .
Table 1: Key Properties of Selected Phenolic Derivatives
Compound Substituents Acidity (Relative) Melting Point (°C) Notable Applications
2-tert-Butyl-4-(triphenylmethyl)phenol -OH, -t-Bu, -C(C₆H₅)₃ Low Not reported Antioxidants, polymer additives
4f -OH, -t-Bu, -SCF₃ High 89–91 Electrophilic synthesis
4-tert-Butyl-2-nitrophenol -OH, -t-Bu, -NO₂ Very High Not reported Dyes, agrochemicals
2-tert-Butyl-4-(2-methylhex-5-en-2-yl)phenol -OH, -t-Bu, -C(CH₃)(CH₂CH₂CH=CH₂) Moderate Not reported Antimicrobial agents

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